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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the analytical techniques for the characterization of cis-Benzyl 3-hydroxycyclobutylcarbamz
various pharmaceutical compounds. Detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Perfol
and Infrared (IR) Spectroscopy are presented. This guide is intended to equip researchers with the necessary methodologies to confirm the identity, ¢
compound.

Introduction

cis-Benzyl 3-hydroxycyclobutylcarbamate (CAS No. 1403766-86-8) is a carbamate derivative incorporating a cyclobutane ring, a structural motif c
chemistry. Its characterization is a critical step in quality control and regulatory compliance during the drug development process. The analytical meth
framework for the comprehensive analysis of this molecule.

Chemical Properties

Property Value

CAS Number 1403766-86-8
Molecular Formula C12H15NOs

Molecular Weight 221.25 g/mol
Appearance White to off-white solid

Analytical Techniques and Protocols

A multi-faceted analytical approach is recommended for the unambiguous characterization of cis-Benzyl 3-hydroxycyclobutylcarbamate. The logic
depicted below.
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Figure 1. Analytical Workflow for Characterization
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Figure 1. Analytical Workflow for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of cis-Benzyl 3-hydroxycyclobutylcarbamate. Both *H and 3C NMR ar

assignment.

3.1.1. Experimental Protocol: NMR Spectroscopy

3.1.2. Expected 'H and 3C NMR Data

1H NMR Acquisition:

o Typical spectral width: 0-10 ppm.

13C NMR Acquisition:

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCls or DMSO-de).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

o Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

o Acquire a proton-decoupled carbon spectrum.

o Typical spectral width: 0-200 ppm.

Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (e.g., CDCls at 7.26 ppm for

The following table summarizes the expected chemical shifts for cis-Benzyl 3-hydroxycyclobutylcarbamate, based on the analysis of its structural
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1H NMR Expected Chemical Shift (ppm) Multiplicity Integration
Phenyl-H 7.28-7.40 m 5H
-CHz-Ph 5.10 S 2H
-NH- ~5.0 (broad) s 1H
-CH-OH ~4.2 m 1H
-CH-NH- ~3.9 m H
Cyclobutyl-CH2 2.0-2.6 m 4H
-OH Variable (broad) s 1H
13C NMR Expected Chemical Shift (ppm)

Carbonyl (C=0) ~156

Phenyl C (quaternary) ~136

Phenyl CH ~128

-CHz-Ph ~67

-CH-OH ~65

-CH-NH- ~45

Cyclobutyl-CH2 ~35

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to gain structural information through fragmentation analysis. Electrospray ion
technique for this molecule.

3.2.1. Experimental Protocol: ESI-MS
« Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 pg/mL) in a suitable solvent such as methanol or acetonitrile.

« Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

Analysis Mode: Acquire data in positive ion mode.
« Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 pL/min).
« Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

3.2.2. Expected Mass Spectrometry Data

lon Expected m/z Description

[M+H]* 222.1 Protonated molecule
[M+Na]* 244.1 Sodium adduct
[M+K]*+ 260.1 Potassium adduct

Fragment 91.1 Tropylium ion ([C7H7]*) from |

digraph "Mass Spectrometry Fragmentation" {
graph [fontname="Arial", fontsize=10, labelloc="t", label="Figure 2. Key MS Fragmentation Pathway", pad="0.5"
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node [shape=box, style=filled, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

"Parent" [label="cis-Benzyl 3-hydroxycyclobutylcarbamate\n[M+H]* = 222.1", fillcolor="#4285F4", fontcolor="#F
"Fragment" [label="Tropylium Ion\n[C-H7]* = 91.1", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Parent" -> "Fragment" [label="Benzylic Cleavage", color="#5F6368"];
}

Figure 2. Key MS Fragmentation Pathway

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of cis-Benzyl 3-hydroxycyclobutylcarbamate and for quantitative analysis. A reversed-phas
suitable.

3.3.1. Experimental Protocol: RP-HPLC
« Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/n
« Instrumentation: A standard HPLC system with a UV detector.
« Chromatographic Conditions:
o Column: C18, 4.6 x 150 mm, 5 pm
o Mobile Phase: A gradient of acetonitrile and water is recommended. For example, start with a lower concentration of acetonitrile and gradually in
o Flow Rate: 1.0 mL/min
o Injection Volume: 10 pL
o Column Temperature: 25 °C
o UV Detection: 254 nm

3.3.2. Expected HPLC Data

Parameter Expected Value
Retention Time Dependent on the specific gradient, but should be a single majol
Purity >95% (as specified by most suppliers)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

3.4.1. Experimental Protocol: FTIR

« Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
« Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

« Data Acquisition: Acquire the spectrum over the range of 4000-400 cm~1.
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3.4.2. Expected IR Absorption Bands

Functional Group

Expected Wavenumber (cm~1)

Description

O-H (alcohol)

3200-3600 (broad)

Stretching vibration

N-H (carbamate)

3200-3400 (medium)

Stretching vibration

C-H (aromatic)

3000-3100 (weak)

Stretching vibration

C-H (aliphatic)

2850-3000 (medium)

Stretching vibration

C=0 (carbamate)

1680-1720 (strong)

Stretching vibration

C=C (aromatic)

1450-1600 (medium)

Ring stretching

C-O (alcohol/ester)

1000-1300 (strong)

Stretching vibration

Summary of Analytical Data

The following table provides a consolidated summary of the expected analytical data for the characterization of cis-Benzyl 3-hydroxycyclobutylcarl

Technique Parameter Expected Value
1H NMR Phenyl-H 7.28-7.40 ppm
-CHz2-Ph 5.10 ppm
13C NMR Carbonyl (C=0) ~156 ppm
-CHz-Ph ~67 ppm
Mass Spec. [M+H]* 222.1 mi/z
Fragment 91.1 m/z (Tropylium ion)
HPLC Purity >95%
IR C=0 Stretch 1680-1720 cm~*
O-H Stretch 3200-3600 cm~1*

Conclusion

The analytical methodologies and expected data presented in this document provide a comprehensive guide for the characterization of cis-Benzyl 3-
combination of NMR, MS, HPLC, and IR spectroscopy allows for the unambiguous confirmation of its structure and the assessment of its purity, whicl
and drug development. Researchers should adapt and validate these methods according to their specific laboratory conditions and regulatory require

» To cite this document: BenchChem. [Application Notes and Protocols for the Characterization of cis-Benzyl 3-hydroxycyclobutylcarbamate]. Bencht
[https://Iwww.benchchem.com/product/b3021938#analytical-techniques-for-the-characterization-of-cis-benzyl-3-hydroxycyclobutylcarbamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and

researchers to drive progress in science and industry. Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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